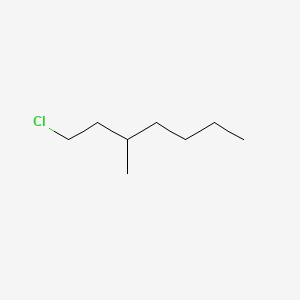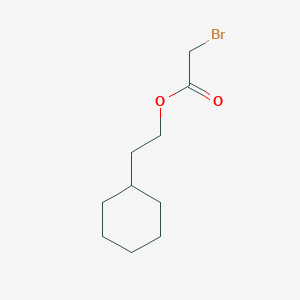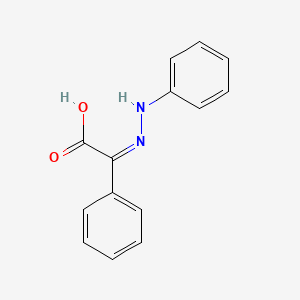
Phenylglyoxylic acid, phenylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylglyoxylic acid, phenylhydrazone is a derivative of phenylglyoxylic acid, where the keto group is replaced by a phenylhydrazone group. This compound is known for its applications in various chemical reactions and its role in scientific research. Phenylglyoxylic acid itself is an organic compound with the formula C₆H₅C(O)CO₂H, and its phenylhydrazone derivative is formed by the reaction of phenylglyoxylic acid with phenylhydrazine.
準備方法
Synthetic Routes and Reaction Conditions
Phenylglyoxylic acid can be synthesized by the oxidation of mandelic acid with potassium permanganate or by the hydrolysis of benzoyl cyanide . The phenylhydrazone derivative is prepared by reacting phenylglyoxylic acid with phenylhydrazine under acidic conditions . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phenylglyoxylic acid, phenylhydrazone are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
Phenylglyoxylic acid, phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazone group back to the corresponding amine.
Substitution: The phenylhydrazone group can participate in substitution reactions, where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include benzaldehyde, benzoic acid, and various substituted phenylhydrazones depending on the specific reaction conditions .
科学的研究の応用
Phenylglyoxylic acid, phenylhydrazone has several applications in scientific research:
作用機序
The mechanism of action of phenylglyoxylic acid, phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of benzaldehyde and benzoic acid . The phenylhydrazone group can also interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Phenylglyoxylic acid, phenylhydrazone can be compared with other similar compounds, such as:
Phenylglyoxylic acid: The parent compound, which lacks the phenylhydrazone group.
Benzoylformic acid: Another derivative of phenylglyoxylic acid with different functional groups.
Mandelic acid: A precursor to phenylglyoxylic acid, which undergoes oxidation to form the latter.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its phenylhydrazone group, which imparts distinct chemical and biological activities.
特性
CAS番号 |
728-95-0 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
(2Z)-2-phenyl-2-(phenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H,17,18)/b16-13- |
InChIキー |
BJIRGSLXYCEUMW-SSZFMOIBSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


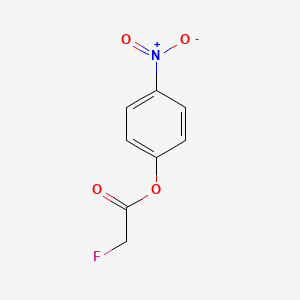
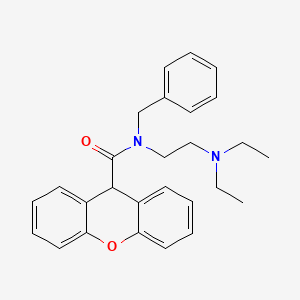
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)
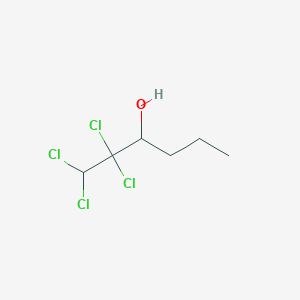
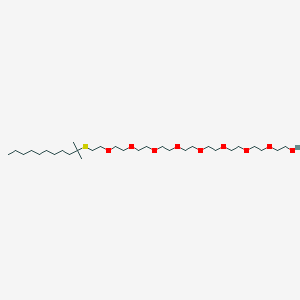
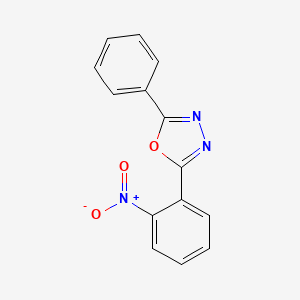
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
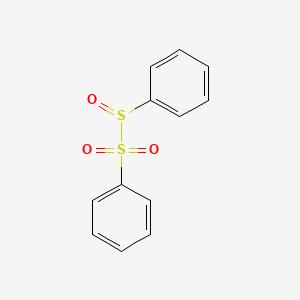
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
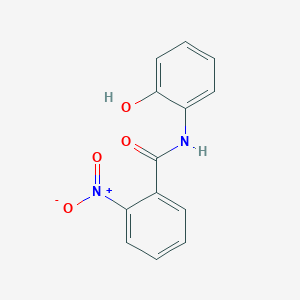
![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
